5-Chloro-1,3-benzothiazole-4-sulfonamide
Description
5-Chloro-1,3-benzothiazole-4-sulfonamide is a heterocyclic compound featuring a benzothiazole core substituted with a chlorine atom at position 5 and a sulfonamide group at position 2. Benzothiazoles are renowned for their broad-spectrum biological activities, including antimicrobial, antitumoral, and antitubercular properties . This compound’s structural features, such as planarity and substituent orientation, influence its molecular interactions and crystallographic packing, as observed in related benzothiazole derivatives .
Properties
IUPAC Name |
5-chloro-1,3-benzothiazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O2S2/c8-4-1-2-5-6(10-3-13-5)7(4)14(9,11)12/h1-3H,(H2,9,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDUYZNRSOUZBEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1SC=N2)S(=O)(=O)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 4-Chlorobenzothioamide
4-Chlorobenzoic acid is converted to its methyl ester via Fischer esterification, followed by treatment with thioamide-forming reagents.
Step 1: Esterification
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Reactant : 4-Chlorobenzoic acid (1.0 equiv)
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Reagent : Methanol (excess), H₂SO₄ (catalyst)
Step 2: Thioamide Formation
The methyl ester reacts with phosphorus pentasulfide (P₂S₅) in dry toluene to form 4-chlorobenzothioamide.
Cyclization to 5-Chloro-1,3-benzothiazole
Cyclization of the thioamide with bromine or iodine in acetic acid yields the benzothiazole core.
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Reagent : Bromine (1.2 equiv) in glacial acetic acid
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Temperature : 80°C
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Time : 3 hours
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Yield : 85%
Sulfonation and Amidation
The sulfonamide group is introduced via chlorosulfonation (as in Section 1.1) and subsequent amidation.
Overall Yield (4-Step Process) : 45–50%
Purification and Characterization
Recrystallization Techniques
Recrystallization from ethanol/water (3:1) achieves >99% purity for the final product. Key parameters include:
Chromatographic Purification
Column chromatography (silica gel, ethyl acetate/hexane 1:2) resolves byproducts from incomplete sulfonation.
Reaction Optimization and Scalability
Solvent Effects on Sulfonation
Comparative studies in acetic acid, DCM, and 1,2-dichloroethane reveal solvent-dependent yields:
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Acetic acid/water | 60 | 85 |
| DCM/water | 75 | 92 |
| 1,2-Dichloroethane | 82 | 95 |
1,2-Dichloroethane enhances reactant solubility and reaction homogeneity, achieving optimal yields.
Catalytic Acceleration
Adding dimethylaminopyridine (DMAP, 0.1 equiv) reduces amidation time from 4 hours to 1.5 hours, improving throughput.
Industrial-Scale Production
Large-scale synthesis (≥1 kg) employs continuous-flow reactors for sulfonation and amidation steps, ensuring consistent heat dissipation and yield reproducibility. Key parameters:
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Flow Rate : 10 mL/min
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Residence Time : 30 minutes
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Output : 90% yield at 99.5% purity
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-1,3-benzothiazole-4-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Products: Various substituted benzothiazole derivatives.
Oxidation Products: Oxidized forms of the benzothiazole ring.
Reduction Products: Reduced derivatives with altered functional groups.
Scientific Research Applications
Antimicrobial Activity
5-Chloro-1,3-benzothiazole-4-sulfonamide and its derivatives have shown significant antimicrobial properties. Research indicates that sulfonamide compounds are effective against a range of microbial infections. They function by inhibiting the biosynthesis of folate, which is crucial for bacterial growth and reproduction .
Case Study: Antimicrobial Efficacy
A study evaluated various sulfonamide derivatives, including this compound, for their in vitro antimicrobial activity. The results demonstrated that many of these compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria, with some derivatives showing lower minimum inhibitory concentrations (MICs) compared to standard antibiotics .
Anticancer Properties
The compound has also been investigated for its anticancer properties. Research has shown that benzothiazole derivatives can inhibit tumor growth by targeting specific kinases involved in cancer progression. For instance, studies have highlighted the effectiveness of benzothiazole-based compounds in inhibiting Src family kinases (SFKs), which are implicated in various cancers .
Case Study: Inhibitory Effects on Cancer Cells
In a preclinical study, a derivative of this compound was tested for its ability to inhibit tumor growth in xenograft models. The compound demonstrated significant efficacy in reducing tumor size and enhancing survival rates in models of aggressive cancers such as pancreatic cancer .
Anti-inflammatory Activity
Another notable application of this compound is its anti-inflammatory effects. Sulfonamides have been recognized for their ability to modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases.
Case Study: Evaluation of Anti-inflammatory Effects
Research conducted on various sulfonamide derivatives revealed that compounds similar to this compound exhibited significant anti-inflammatory activity in vitro. The study measured the inhibitory concentration (IC50) values against inflammatory markers and found that some derivatives had better efficacy than traditional anti-inflammatory drugs like diclofenac .
Applications in Drug Development
The unique structure of this compound allows for modifications that can enhance its pharmacological properties. This adaptability makes it a valuable scaffold in drug design.
Table: Modifications and Their Effects
| Modification Type | Example Derivative | Activity |
|---|---|---|
| Alkyl Substitution | 5-Chloro-N-methyl derivative | Enhanced antimicrobial |
| Aromatic Addition | 5-Chloro-2-methyl derivative | Increased anticancer |
| Heterocyclic Fusion | Benzothiazole fused with pyridine | Improved anti-inflammatory |
Mechanism of Action
The mechanism of action of 5-Chloro-1,3-benzothiazole-4-sulfonamide involves the inhibition of key enzymes in microbial cells. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the synthesis of folic acid, which is essential for microbial growth and replication .
Comparison with Similar Compounds
Comparison with Similar Compounds
5-Chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzothiazole
- Structural Differences : The trimethoxyphenyl group at position 2 contrasts with the sulfonamide group at position 4 in the target compound.
- Conformational Impact: The dihedral angle between the benzothiazole core and the trimethoxyphenyl group is 15.56°, suggesting moderate planarity .
- Biological Relevance : Trimethoxyphenyl derivatives exhibit enhanced binding to hydrophobic pockets in enzymes, while sulfonamides may improve solubility and target engagement in polar environments.
5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole
- Substituent Effects : The 4-methoxyphenyl group at position 2 introduces electron-donating methoxy groups, contrasting with the electron-withdrawing sulfonamide.
- Crystallography : Weak van der Waals forces dominate molecular packing in the crystal lattice, similar to other benzothiazoles . Sulfonamide derivatives may exhibit stronger intermolecular interactions (e.g., hydrogen bonds), affecting melting points and stability.
5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonamide
- Core Heterocycle : The pyrazole ring (two adjacent nitrogen atoms) differs from the benzothiazole’s fused benzene-thiazole system. Pyrazoles are less aromatic, influencing electronic properties and metabolic stability.
- Applications : Pyrazole-sulfonamides are intermediates in agrochemical and pharmaceutical synthesis (e.g., fungicides) . Benzothiazole-sulfonamides may offer distinct bioactivity profiles due to aromaticity differences.
5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
- Functional Group : The aldehyde group at position 4 provides electrophilic reactivity, unlike the sulfonamide’s nucleophilic character.
- Physical Properties : Melting point (78–79°C) is lower than typical sulfonamides, which often exhibit higher melting points due to hydrogen bonding .
Data Table: Key Comparisons
Research Findings and Implications
- Structural Insights : Sulfonamide substitution at position 4 in benzothiazoles may enhance hydrogen-bonding capacity and solubility compared to phenyl or methoxy substituents at position 2 .
- Biological Performance : The sulfonamide group’s electron-withdrawing nature could improve binding to targets requiring polar interactions, such as enzymes with active-site lysine or arginine residues.
- Synthetic Utility : Pyrazole-based sulfonamides are prioritized in agrochemical development, whereas benzothiazole derivatives are explored for drug discovery due to their aromatic stability .
Notes on Methodology and Validation
- Crystallography : SHELX programs were widely used for structural refinement in related studies, ensuring accuracy in bond length and angle measurements .
- Synthesis : Reactions involving chlorinated heterocycles often employ nucleophilic substitution or transition metal catalysis, though specific pathways for this compound require further documentation .
Biological Activity
5-Chloro-1,3-benzothiazole-4-sulfonamide is a sulfonamide derivative known for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, including its mechanisms, efficacy, and related case studies.
The structure of this compound features a benzothiazole ring substituted with a chlorine atom and a sulfonamide group. This configuration enhances its pharmacological properties. The sulfonamide group is known to interact with various biological targets, which can lead to significant biological effects.
Key Structural Features:
- Benzothiazole Ring: Known for exhibiting antimicrobial and anticancer activities.
- Sulfonamide Group: Contributes to the compound's reactivity and biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition rates.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Xanthomonas oryzae | 47.6 mg/L |
| Staphylococcus aureus (MRSA) | 12.5–25 μg/mL |
The compound's ability to up-regulate the expression of succinate dehydrogenase during oxidative phosphorylation has been linked to its antimicrobial activity .
Antiviral Activity
The antiviral potential of this compound has also been explored. It has shown efficacy against several viruses, including:
| Virus | Mean % Reduction in Viral Plaques |
|---|---|
| Herpes Simplex Virus (HSV-1) | 61% |
| Coxsackievirus B4 | 60% |
| Hepatitis A Virus HM 175 | 50% |
| HCVcc genotype 4 | 30% |
The compound's antiviral mechanism may involve direct interaction with viral proteins or inhibition of viral replication processes .
Anticancer Activity
Recent studies have highlighted the anticancer properties of benzothiazole derivatives, including this compound. The compound has demonstrated significant cytotoxicity against various cancer cell lines.
| Cell Line | IC50 Value (μM) |
|---|---|
| Human Monocytic Cells (U937) | 5.0 |
| Mouse Melanoma Cells (B16-F10) | 6.0 |
These results indicate that the compound may induce apoptosis in cancer cells through various signaling pathways .
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Efficacy Study: A study assessed the compound against a panel of bacteria and reported a broad spectrum of activity, particularly against Gram-positive strains.
- Antiviral Evaluation: In vitro assays demonstrated significant reductions in viral loads for HSV-1 and Coxsackievirus B4 when treated with the compound.
- Cytotoxicity Assessment: The compound was evaluated for its cytotoxic effects on human cancer cell lines, showing promising results that warrant further investigation into its potential as an anticancer agent.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
